

# In-Depth Technical Guide to Pyrazinobutazone: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Pyrazinobutazone*

Cat. No.: *B1679905*

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## Abstract

**Pyrazinobutazone**, also known as Phenylbutazone Piperazium, is a non-steroidal anti-inflammatory drug (NSAID) that exists as a salt of phenylbutazone and piperazine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological actions. Detailed experimental protocols for its synthesis and analysis, where available in public literature, are outlined. Furthermore, a visualization of its primary mechanism of action, the inhibition of the prostaglandin synthesis pathway, is presented to facilitate a deeper understanding of its therapeutic effects.

## Chemical Identity and Structure

**Pyrazinobutazone** is the product of an acid-base reaction between phenylbutazone, a weak acid, and piperazine, a weak base. This salt formation is intended to modify the physicochemical properties of the parent drug, potentially influencing its solubility and bioavailability.

The chemical structure of **Pyrazinobutazone** is represented by the ionic interaction between the enolate form of phenylbutazone and the protonated piperazine cation.

Chemical Structure of **Pyrazinobutazone** Components:

- Phenylbutazone: 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione
- Piperazine: A six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.

The SMILES representation for **Pyrazinobutazone** is

O=C(C1CCCC)N(C2=CC=CC=C2)N(C3=CC=CC=C3)C1=O.N4CCNCC4.

## Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological identifiers for **Pyrazinobutazone** is provided in the table below. Limited publicly available data exists for some of the specific properties of the piperazine salt.

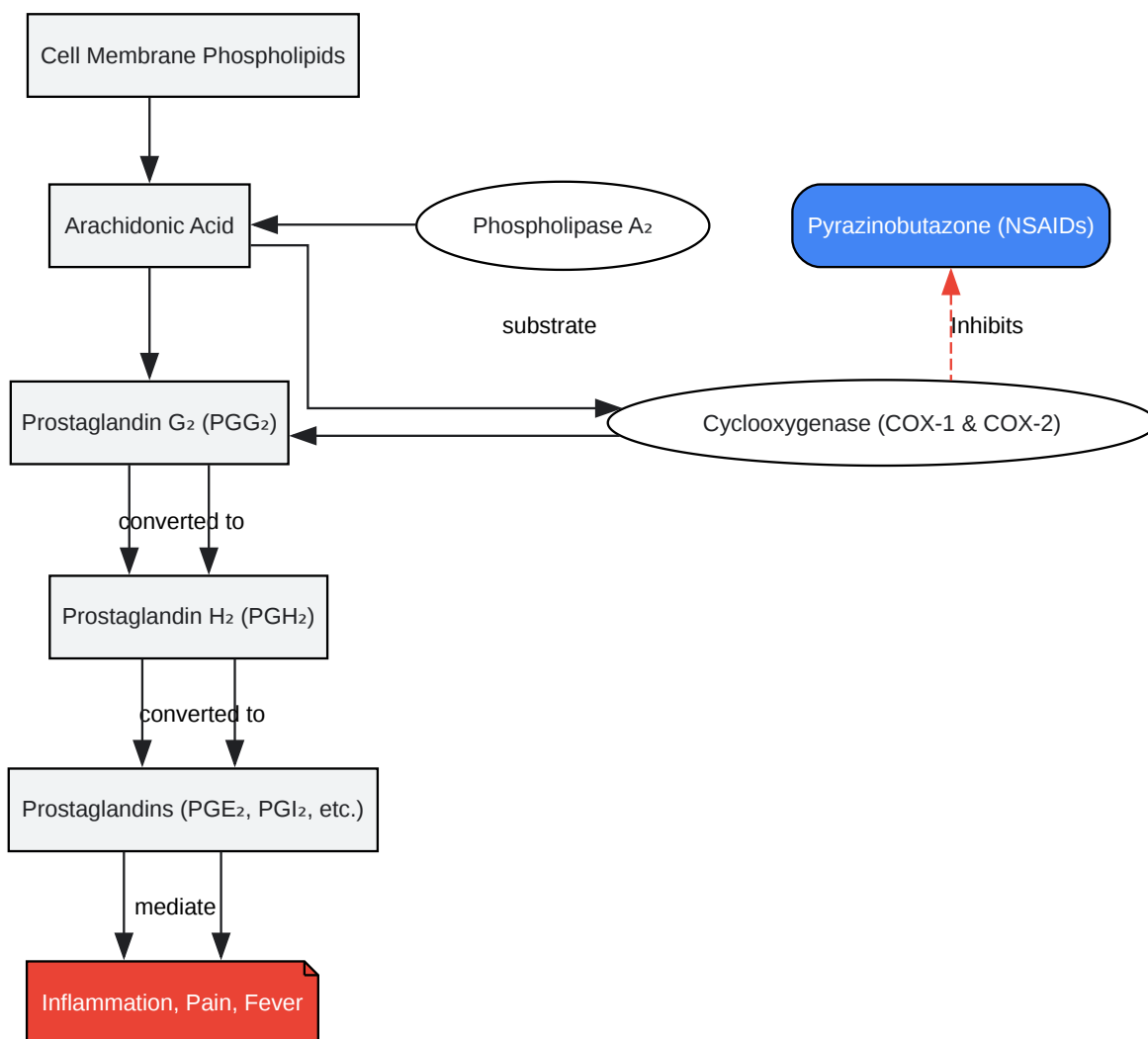
Property	Data	Reference
IUPAC Name	4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperazine	
Synonyms	Phenylbutazone piperazium, Phenylbutazone Piperazine Salt	[1]
CAS Number	4985-25-5	[1]
Molecular Formula	C <sub>19</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> ·C <sub>4</sub> H <sub>10</sub> N <sub>2</sub>	[1]
Molecular Weight	394.51 g/mol	
Melting Point	140-141 °C	[2]
Solubility	Data not available for the piperazine salt. Phenylbutazone is practically insoluble in water. The salt form is expected to have higher aqueous solubility.	
pKa	Data not available for the piperazine salt. The pKa of Phenylbutazone is approximately 4.5.	
logP	Data not available for the piperazine salt. The logP of Phenylbutazone is approximately 3.2.	
Pharmacological Class	Non-Steroidal Anti-Inflammatory Drug (NSAID)	[3]
Therapeutic Uses	Anti-inflammatory, analgesic, antipyretic	[3]

## Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of **Pyrazinobutazone** is attributed to the phenylbutazone moiety, which is a potent inhibitor of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).<sup>[2]</sup> These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, phenylbutazone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

## Signaling Pathway Diagram

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of NSAIDs like **Pyrazinobutazone**.



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Caption: Inhibition of the Prostaglandin Synthesis Pathway by **Pyrazinobutazone**.

## Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis and analysis of **Pyrazinobutazone** are scarce. However, general methodologies for the synthesis of

phenylbutazone and its salts, as well as analytical techniques for pyrazolone derivatives, can be adapted.

## Synthesis of Phenylbutazone Piperazine Salt (Pyrazinobutazone)

A general method for the formation of a piperazine salt of an acidic drug like phenylbutazone would involve the following steps. Please note this is a generalized protocol and would require optimization.

Materials:

- Phenylbutazone
- Piperazine
- A suitable solvent (e.g., ethanol, isopropanol)

Procedure:

- Dissolve phenylbutazone in the chosen solvent with gentle heating and stirring until a clear solution is obtained.
- In a separate vessel, dissolve an equimolar amount of piperazine in the same solvent.
- Slowly add the piperazine solution to the phenylbutazone solution with continuous stirring.
- A precipitate of **Pyrazinobutazone** should form. The reaction mixture may be cooled to enhance precipitation.
- Collect the precipitate by filtration.
- Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
- Dry the product under vacuum at a suitable temperature.

- Characterize the final product using techniques such as melting point determination, FT-IR, and  $^1\text{H}$ -NMR to confirm salt formation.

A patent for the synthesis of a key intermediate of phenylbutazone, diethyl n-butylmalonate, provides some insight into the industrial-scale production of the parent drug.<sup>[4]</sup>

## Quantitative Analysis of Pyrazinobutazone

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantitative analysis of **Pyrazinobutazone**. A general protocol is outlined below, which would require validation for specific applications.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$ )

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Phenylbutazone has a UV absorbance maximum at approximately 264 nm.
- Injection Volume: 20  $\mu\text{L}$
- Column Temperature: 30  $^{\circ}\text{C}$

Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve a known amount of **Pyrazinobutazone** reference standard in the mobile phase to prepare a stock solution of known concentration.

- **Working Standard Solutions:** Prepare a series of dilutions from the stock solution to create a calibration curve.
- **Sample Preparation:** Accurately weigh the sample containing **Pyrazinobutazone**, dissolve it in the mobile phase, and dilute as necessary to fall within the concentration range of the calibration curve. Filter the sample solution through a 0.45 µm filter before injection.

#### Analysis:

- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the peak area for **Pyrazinobutazone**.
- Calculate the concentration of **Pyrazinobutazone** in the sample using the regression equation from the calibration curve.

## Conclusion

**Pyrazinobutazone**, as the piperazine salt of phenylbutazone, represents a modification of a well-established NSAID. Its anti-inflammatory effects are primarily due to the inhibition of the cyclooxygenase pathway, leading to a reduction in prostaglandin synthesis. While specific physicochemical data for the salt are not extensively reported, the provided information on its chemical identity, mechanism of action, and generalized experimental protocols serves as a valuable technical resource for researchers and professionals in the field of drug development. Further studies are warranted to fully characterize the properties and potential advantages of this salt form.

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